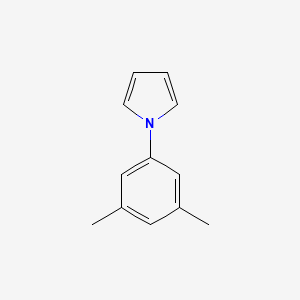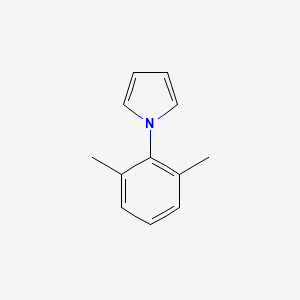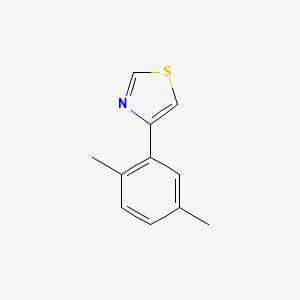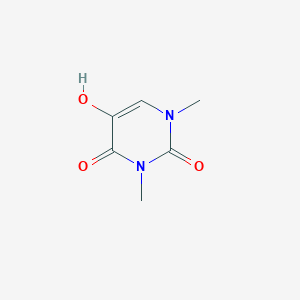
1,3-Dimethyl-5-hydroxyuracil
描述
1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a nucleic acid base. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a hydroxyl group at position 5 on the uracil ring. It is a white crystalline powder that is soluble in water and has various applications in scientific research and industry.
作用机制
Target of Action
1,3-Dimethyl-5-hydroxyuracil, also known as 5-Hydroxyuracil (5-OHU), is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary targets of 5-OHU are the DNA molecules, specifically the cytosine bases .
Mode of Action
The mode of action of this compound involves its interaction with DNA molecules. It is generated by the action of hydroxyl radical and one-electron oxidants . This modified base exhibits a low ionization potential and is highly susceptible to further degradation upon exposure to various oxidants .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA damage and repair. The compound is a major oxidized nucleobase that can be generated by the action of hydroxyl radical and one-electron oxidants
Result of Action
The result of the action of this compound is primarily DNA damage. It is considered a biomarker of DNA damage and has been studied in relation to various toxicological effects . According to studies, 5-OHU can damage nerve cells’ DNA and may have a role in the emergence of neurodegenerative illnesses including Parkinson’s and Alzheimer’s .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer The stability and efficacy of the compound can also be affected by the pH and temperature of its environment
生化分析
Biochemical Properties
It is known that 5-hydroxyuracil, a related compound, can form both a hydrogen-bonded base pair and a metal-mediated base pair . This suggests that 1,3-Dimethyl-5-hydroxyuracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
A study has shown that a derivative of 5-hydroxyuracil, 4-Amino-1,3-dimethyl-5-non-anoylaminouracil, has a pronounced effect on the in vitro stimulation of the 2-deoxyglucose transport into hepatic rat cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that 5-hydroxyuracil is considered a biomarker of DNA damage and has been linked to various toxicological effects, including cancer and neurodegeneration . This suggests that this compound may also have long-term effects on cellular function.
Metabolic Pathways
It is known that 5-hydroxyuracil can be involved in glycolysis, an essential metabolic pathway where glucose is converted to pyruvate . This suggests that this compound may also be involved in similar metabolic pathways.
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that this compound may also have specific subcellular localizations that affect its activity or function.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods. One common method involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by cyclization of the resulting dimethylcyanoacetylurea in an alkaline medium. The final step involves the nitrosation of 1,3-dimethyl-4-aminouracil with sodium nitrite in an acidic medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic reduction processes using palladium/charcoal catalysts are also employed to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-hydroxyuracil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1,3-dimethyl-5-ketouracil, while reduction can produce 1,3-dimethyl-5-amino-uracil .
科学研究应用
1,3-Dimethyl-5-hydroxyuracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in DNA damage and repair mechanisms, particularly in relation to oxidative stress.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
相似化合物的比较
Similar Compounds
5-Hydroxyuracil: A derivative of uracil with a hydroxyl group at position 5, similar to 1,3-dimethyl-5-hydroxyuracil but without the methyl groups.
Barbituric Acid:
Uniqueness
This compound is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20406-86-4 | |
| Record name | NSC266141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-5-hydroxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


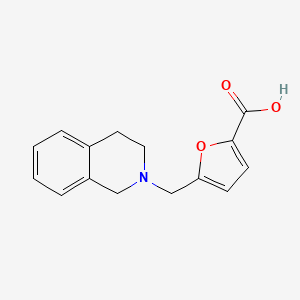
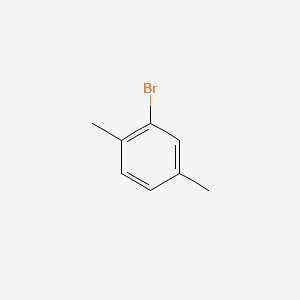
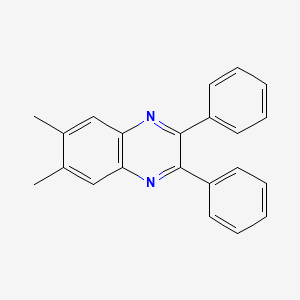
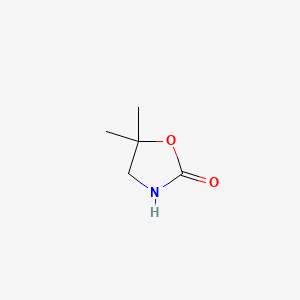
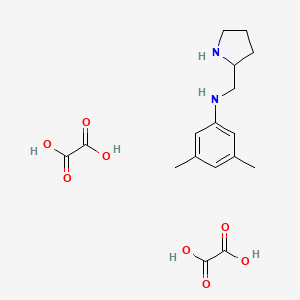
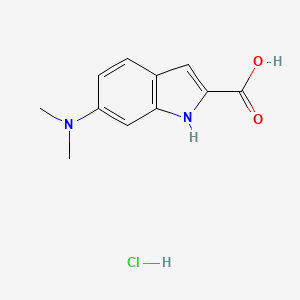
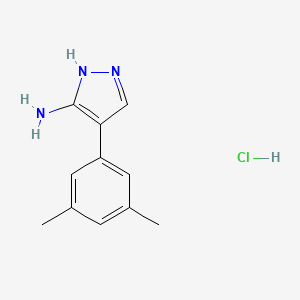
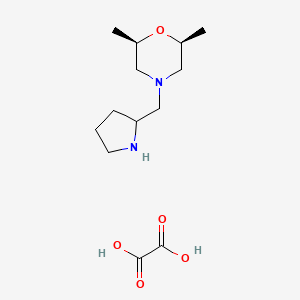
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
